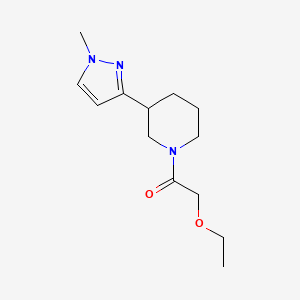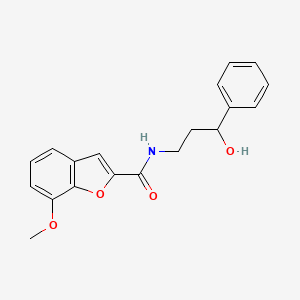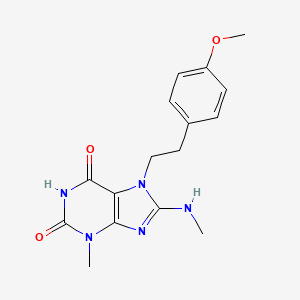
7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione, commonly known as MPMD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. MPMD belongs to the class of purine derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Tautomerism and Structural Analysis
- The investigation into purine derivatives, including compounds structurally related to "7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione", has highlighted the importance of low-temperature NMR spectroscopy in determining tautomerism. This technique allows for the detection of separate NMR signals of N7-H and N9-H tautomers, providing critical insights into the stability and structural dynamics of these compounds (Sečkářová et al., 2004).
Analgesic and Anti-inflammatory Properties
- New 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have shown significant analgesic activity in pharmacological studies, highlighting their potential as new analgesic and anti-inflammatory agents. These compounds exhibited stronger effects than the reference drug acetylsalicylic acid in writhing and formalin tests, indicating their potency and potential therapeutic applications (Zygmunt et al., 2015).
Synthesis and Chemical Reactivity
- The synthesis and cardiovascular activity of certain purine derivatives have been explored, with findings indicating variations in antiarrhythmic and hypotensive activity depending on specific structural modifications. These studies shed light on the relationship between chemical structure and biological function, paving the way for the development of targeted therapeutic agents (Chłoń-Rzepa et al., 2004).
Computational Studies
- Ab initio MP2 and DFT calculations have been utilized to predict the geometries and solution tautomerism of purine and some purine derivatives. These computational studies are crucial for understanding the electronic structure and stability of purine compounds, offering insights into their reactivity and interactions with biological targets (Broo & Holmen, 1996).
特性
IUPAC Name |
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-17-15-18-13-12(14(22)19-16(23)20(13)2)21(15)9-8-10-4-6-11(24-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPMZCSWRSZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)
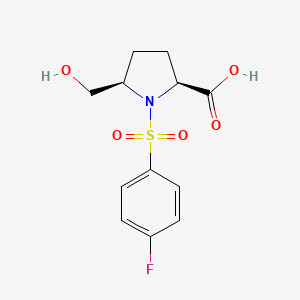

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)
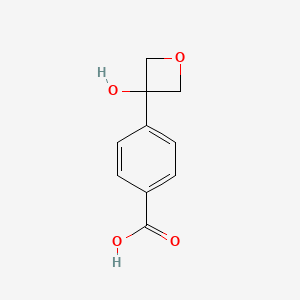
![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)
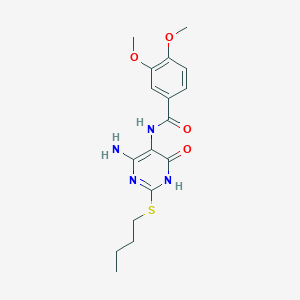
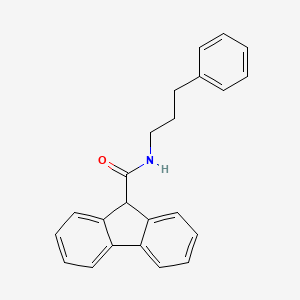
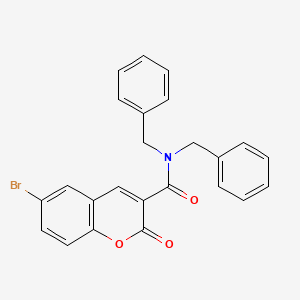

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)
